

# Physical and chemical characteristics of Fluoranthene-d10

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **Fluoranthene-d10** 

#### Introduction

Fluoranthene-d10 is the deuterated analogue of Fluoranthene, a polycyclic aromatic hydrocarbon (PAH).[1][2] It is a synthetic compound where all ten hydrogen atoms in the Fluoranthene molecule have been replaced with deuterium atoms. This isotopic labeling makes it an invaluable tool for researchers, particularly in analytical and environmental chemistry, where it is frequently used as an internal standard for the quantification of PAHs in various matrices.[2][3] Its chemical and physical properties are very similar to its non-deuterated counterpart, with the key difference being its increased molecular weight.[1][4]

## **Physical and Chemical Properties**

The physical and chemical characteristics of **Fluoranthene-d10** are summarized below. Data for the non-deuterated form, Fluoranthene, is also provided for comparison where available.

## **General and Physical Properties**



Property	Fluoranthene-d10	Fluoranthene (for comparison)
Appearance	Solid, Light yellow fine crystals[5][6]	Yellow to green needles[1]
Molecular Formula	C16D10[7]	C16H10[1]
Molar Mass	212.31 g/mol [4][7]	202.26 g/mol [1]
Melting Point	110-113 °C	110.8 °C[1]
Boiling Point	384 °C	375 °C[1]
Flash Point	198 °C[8]	Not applicable[6]
Density	0.4 g/cm³ at 20 °C[8]	1.252 g/cm³ at 0 °C[1]
Water Solubility	Insoluble[5][8]	265 μg/L at 25 °C[1]
Solubility in Organic Solvents	Soluble in ether, chloroform, benzene, and ethanol.[5]	Soluble in nonpolar organic solvents.[1]
Vapor Pressure	Not applicable[8]	No information available[6]

**Identifiers and Purity** 

Identifier/Property	Value
CAS Number	93951-69-0[4][7][8]
EC Number	624-577-9[4]
IUPAC Name	1,2,3,4,5,6,7,8,9,10-decadeuteriofluoranthene[4]
Synonyms	Fluoranthene-1,2,3,4,5,6,7,8,9,10-d10, Perdeuterated fluoranthene, Benzo[jk]fluorene[2][7]
Isotopic Purity	98 atom % D[4]
Chemical Purity	98%[7]



## **Spectroscopic Data**

The primary analytical distinction of **Fluoranthene-d10** is its mass spectrum, which shows a molecular ion peak at m/z 212, corresponding to the M+10 mass shift from the deuteration. The fragmentation pattern in mass spectrometry is similar to that of unlabeled Fluoranthene.

While specific NMR spectra for **Fluoranthene-d10** are not readily available in the search results, the <sup>1</sup>H NMR spectrum would be expected to show a significant reduction or absence of signals in the aromatic region compared to Fluoranthene due to the deuterium substitution. The <sup>13</sup>C NMR spectrum would show signals corresponding to the carbon skeleton.

## **Applications and Experimental Protocols**

**Fluoranthene-d10** is primarily used as an internal standard in analytical chemistry for the quantification of PAHs in environmental samples such as soil, water, and air.[2][3] Its utility stems from its similar chemical behavior to the target analytes (other PAHs) and its distinct mass, which allows for its easy differentiation in mass spectrometric analyses.[2]

## Experimental Protocol: Quantification of PAHs using GC-MS with Fluoranthene-d10 as an Internal Standard

This protocol provides a general workflow for the use of **Fluoranthene-d10** as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

- Sample Preparation:
  - An environmental sample (e.g., soil, water) is collected.
  - A known amount of the sample is extracted using an appropriate solvent (e.g., dichloromethane, hexane) via methods such as sonication or Soxhlet extraction.
  - The extract is concentrated to a smaller volume.
- Internal Standard Spiking:
  - A precise and known amount of a Fluoranthene-d10 standard solution is added to the concentrated sample extract.[2]



#### GC-MS Analysis:

- A small volume of the spiked extract is injected into the GC-MS system.
- The GC separates the different PAHs in the mixture based on their boiling points and interactions with the chromatographic column.
- The MS detects and quantifies the separated compounds. It identifies Fluoranthene-d10 by its characteristic mass-to-charge ratio (m/z 212).

#### · Quantification:

The concentration of the target PAHs in the sample is determined by comparing the peak
area of each analyte to the peak area of the Fluoranthene-d10 internal standard. A
response factor, determined from the analysis of calibration standards, is used in this
calculation.

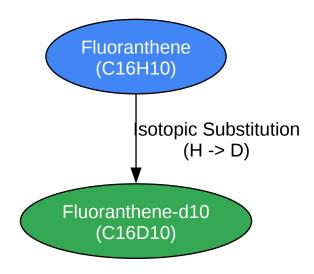
## **Safety Information**

**Fluoranthene-d10** is classified as hazardous.[8] It is harmful if inhaled and is very toxic to aquatic life with long-lasting effects.[7][8] Appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be taken when handling this compound.[8]

### **Visualizations**

Logical Relationship: Fluoranthene and its Deuterated Analog



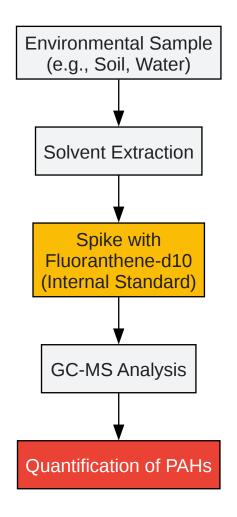


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Caption: Relationship between Fluoranthene and Fluoranthene-d10.

## Experimental Workflow: PAH Analysis using an Internal Standard





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Caption: Workflow for PAH analysis using Fluoranthene-d10.

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